Gal 9

Glycobiology Species-Specific Reagent Selection Carbohydrate Recognition

Galectin-9 (Gal-9, LGALS9) is a member of the galectin family, defined by its binding specificity for β-galactoside sugars such as N-acetyllactosamine (Galβ1-3GlcNAc or Galβ1-4GlcNAc). It is a tandem-repeat-type galectin, characterized by two distinct carbohydrate recognition domains (CRDs)—an N-terminal CRD (NCRD) and a C-terminal CRD (CCRD)—connected by a linker peptide.

Molecular Formula
Molecular Weight
Cat. No. B1576564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGal 9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galectin-9 (Gal-9, LGALS9) Recombinant Protein: A Tandem-Repeat Lectin for Immune Modulation and Glycobiology Research


Galectin-9 (Gal-9, LGALS9) is a member of the galectin family, defined by its binding specificity for β-galactoside sugars such as N-acetyllactosamine (Galβ1-3GlcNAc or Galβ1-4GlcNAc) [1]. It is a tandem-repeat-type galectin, characterized by two distinct carbohydrate recognition domains (CRDs)—an N-terminal CRD (NCRD) and a C-terminal CRD (CCRD)—connected by a linker peptide [2]. This structural feature differentiates it from prototype galectins like Galectin-1, which possess only a single CRD [3]. Galectin-9 is recognized as a key immune checkpoint modulator, functioning as a ligand for the T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3, also known as HAVCR2) [4]. Its primary biological functions include the induction of T-helper type 1 (Th1) lymphocyte apoptosis and the regulation of immune responses in inflammatory and tumor microenvironments [4].

Why Galectin-9 Cannot Be Substituted: Functional Divergence and Unique Binding Signatures Within the Galectin Family


Despite a shared affinity for β-galactosides, members of the galectin family exhibit profound differences in ligand specificity, biological function, and therapeutic relevance that preclude simple interchange. Galectin-9, in particular, displays a unique binding profile compared to its closest analogs like Galectin-1 and Galectin-3. For instance, Galectin-9 binds with high affinity to a broad range of serum glycoproteins, a property shared with Galectin-3 and -8 but not with Galectin-1, -2, -4, or -7 [1]. Critically, Galectin-9 demonstrates exclusive recognition of specific protein partners, such as Protein Disulfide Isomerase (PDI), which is not bound by either Galectin-1 or Galectin-3 [2]. Furthermore, Galectin-9's affinity for the immune checkpoint receptor TIM-3 is a defining functional characteristic, with an apparent dissociation constant (Kd) of <30 nM, underscoring its role as a non-redundant immune modulator [3]. These distinct molecular interactions translate into non-overlapping functional outcomes, making Galectin-9 a non-substitutable reagent for targeted research and therapeutic development. The quantitative evidence below details these and other critical points of differentiation.

Galectin-9 Quantitative Differentiation: A Comparative Evidence Guide for Research and Procurement


Quantified Species-Specific Divergence: Human Galectin-9 NCRD Exhibits 100-Fold Higher Affinity for Forssman Pentasaccharide than Murine Ortholog

Human Galectin-9 exhibits a dramatically higher affinity for the Forssman pentasaccharide compared to the mouse ortholog. Comparative frontal affinity chromatography analysis revealed that the association constant for mouse Galectin-9 NCRD is 100-fold less than that observed for the human protein [1]. This divergence is due to non-conserved amino acid residues on the concave surface of the carbohydrate recognition domain [1]. This evidence mandates the use of human Galectin-9 for studies on human carbohydrate biology and cautions against direct translation of murine Galectin-9 binding data to human systems.

Glycobiology Species-Specific Reagent Selection Carbohydrate Recognition

Exclusive Ligand Recognition: Galectin-9, but not Galectin-1 or -3, Binds Specifically to O-glycans on Protein Disulfide Isomerase (PDI)

Galectin-9 exhibits a unique and specific interaction with Protein Disulfide Isomerase (PDI), a key regulator of the T cell surface redox environment. Binding studies have demonstrated that this recognition is exclusive to Galectin-9, as neither Galectin-1 nor Galectin-3 binds to PDI [1]. This interaction requires O-glycans on PDI and is responsible for retaining PDI on the T-cell surface, thereby shifting the extracellular disulfide/thiol equilibrium [1]. This functional exclusivity highlights a non-redundant role for Galectin-9 in modulating T cell function that cannot be replicated by other galectins.

Immunology T-Cell Biology Protein-Protein Interactions

Defined Immune Checkpoint Interaction: Galectin-9 Binds Human TIM-3 with an Apparent Kd of <30 nM, Enabling Robust T-Cell Apoptosis Assays

Galectin-9's role as a key immune checkpoint ligand is defined by its quantifiable, high-affinity interaction with the receptor TIM-3. In a functional ELISA, immobilized recombinant human Galectin-9 at 500 ng/mL binds to recombinant human TIM-3 Fc chimera with an apparent dissociation constant (Kd) of less than 30 nM [1]. This binding interaction is functionally validated by the ability of recombinant Galectin-9 to induce apoptosis in Jurkat human T-cell leukemia cells, with an ED50 of 1-5 μg/mL [1]. This defined, assay-verified binding affinity is a critical quality attribute for reproducible immune checkpoint research and distinguishes Galectin-9 from other lectins lacking this specific interaction.

Immuno-Oncology Immune Checkpoint T-Cell Exhaustion

Achievable Selectivity: Small Molecule Antagonists Exhibit Up to 30-Fold Improved Affinity for Galectin-9 NCRD Over Reference Ligands

Despite the conserved nature of the galectin carbohydrate binding site, it is possible to achieve a meaningful degree of selectivity for Galectin-9. A screen of N-sulfonyl amidine galactopyranoside derivatives identified compounds that are highly selective antagonists for the N-terminal domain of Galectin-9 (Galectin-9N). These compounds exhibited up to a 30-fold improvement in affinity compared to the reference methyl β-D-galactopyranoside [1]. The molecular basis for this selectivity originates from specific tridentate hydrogen bonds formed by the N-sulfonyl amidine moiety with unique asparagine and arginine residues in the Galectin-9N binding pocket [1]. This demonstrates that developing reagents and tools with a preference for Galectin-9 over other galectins is a tractable goal.

Drug Discovery Chemical Biology Selective Inhibitor Design

Quantified Ligand Hierarchy: Galectin-9 Shows Highest Apparent Affinity for Pregnancy-Specific Glycoprotein 1 (PSG1) Compared to Galectin-1 and -3

In the context of reproductive biology and immune tolerance, Galectin-9 displays a preferential interaction with Pregnancy-Specific Glycoprotein 1 (PSG1). A study comparing PSG1 binding to several pregnancy-related galectins found that while PSG1 binds to Galectin-1, -3, and -9, the highest apparent affinity was observed for Galectin-9 [1]. This interaction is carbohydrate-dependent, highlighting the functional relevance of Galectin-9's unique carbohydrate recognition profile in a specific biological context [1]. This finding underscores that Galectin-9 is the preferred galectin for investigating PSG1-mediated pathways.

Reproductive Biology Immunology Protein-Protein Interaction Affinity

Precise Glycan Recognition Profile: Human Galectin-9 Binds Branched N-Glycans with High Affinity (Kd 0.16-0.70 µM) Compared to α2-3-Sialylated Oligosaccharides (Kd 17-34 µM)

Human Galectin-9 exhibits a nuanced and quantifiable binding preference among complex glycoconjugates, which is crucial for understanding its biological function. Structural and biochemical analyses show that full-length human Galectin-9 (hG9) has high affinity for branched N-glycan-type oligosaccharides, with dissociation constants (Kd) ranging from 0.16 to 0.70 µM [1]. It also binds linear poly-N-acetyllactosamines with Kd values of 0.09-8.3 µM [1]. In contrast, its affinity for α2-3-sialylated oligosaccharides is significantly lower, with Kd values between 17 and 34 µM [1]. Furthermore, its two CRDs (hG9N and hG9C) differ in their fine specificity, a feature not observed in single-CRD galectins like Galectin-1 [1]. This detailed binding signature allows for precise experimental design when studying Galectin-9 interactions.

Glycomics Carbohydrate Binding Specificity Structural Biology

Recommended Application Scenarios for Galectin-9 Based on Differential Evidence


Human-Specific Glycobiology and Immuno-Oncology Research

Based on the evidence of a 100-fold species difference in Forssman pentasaccharide binding [1], the use of recombinant human Galectin-9 (rhGal-9) is mandatory for any research intended to translate to human biology. Studies investigating carbohydrate recognition, glycan microarray screening, or the design of human-specific inhibitors should not substitute murine Galectin-9. This is especially critical in immuno-oncology, where Galectin-9's interaction with human TIM-3 (Kd < 30 nM [2]) is a primary target. Using the human protein ensures that observed binding events and functional outcomes are directly relevant to the human immune system.

T-Cell Redox Regulation and PDI-Dependent Pathway Studies

For studies focused on the regulation of T-cell surface redox potential, cell migration, or viral entry, Galectin-9 is the only suitable reagent. As evidenced by its exclusive ability to bind and retain Protein Disulfide Isomerase (PDI) on the cell surface, a function not shared by Galectin-1 or -3 [3], Galectin-9 is an essential tool. Procuring Galectin-9 is necessary for experiments aimed at modulating or investigating PDI-dependent pathways, such as the disulfide/thiol equilibrium on T cells, which impacts critical immune functions.

Validation of Selective Galectin-9 Small Molecule or Antibody Probes

The development and validation of selective Galectin-9 antagonists or neutralizing antibodies require a pure and active protein target. The demonstrated feasibility of achieving up to 30-fold selectivity for Galectin-9N over other galectins [4] underscores the need for high-quality recombinant Galectin-9 in these discovery programs. Similarly, the development of high-affinity antibodies like FG-3165 (Kd = 0.4 nM [5]) relies on robust, defined binding assays with the target protein. Using authentic Galectin-9 is essential for generating reliable SAR data and for assessing the specificity and potency of new therapeutic candidates.

Reproductive Immunology and PSG1 Interaction Studies

Given that Galectin-9 exhibits the highest apparent affinity for Pregnancy-Specific Glycoprotein 1 (PSG1) compared to other pregnancy-related galectins [6], it is the reagent of choice for investigating the PSG1-mediated immune tolerance mechanisms at the maternal-fetal interface. Studies examining the role of PSG1 in modulating monocyte and T-cell function should prioritize Galectin-9 to achieve the most sensitive and biologically relevant results, as interactions with Galectin-1 or -3 would be significantly weaker.

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